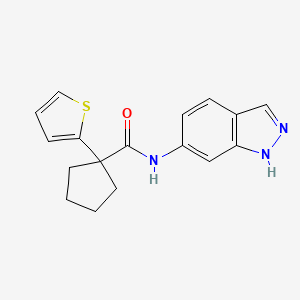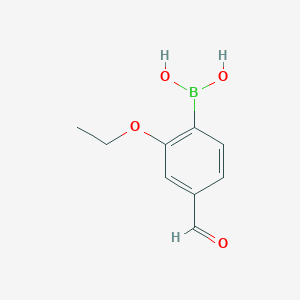![molecular formula C11H9ClFN3O2S B2955999 2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide CAS No. 1341009-16-2](/img/structure/B2955999.png)
2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their broad range of biological activities, including antibacterial, antifungal, and antiviral properties
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors . The specific role of these targets would depend on their biological function and the context in which they are expressed.
Mode of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could lead to a variety of biochemical changes depending on the nature of the receptor and the cellular context.
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that the effects of this compound could be diverse and context-dependent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Pharmacology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Biochemistry: It is used in studies to understand the mechanisms of enzyme inhibition and protein binding.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other biologically active molecules.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
2-[(3-Chloro-4-fluorophenyl)amino]pyridine-3-sulfonamide is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can enhance its biological activity and selectivity. The combination of these substituents with the sulfonamide group provides a distinct chemical profile that can be exploited for various therapeutic applications.
Propiedades
IUPAC Name |
2-(3-chloro-4-fluoroanilino)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O2S/c12-8-6-7(3-4-9(8)13)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUAWIYLDFWEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2955916.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2955922.png)

![2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2955925.png)
![6-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B2955926.png)
![(E)-1-[(2R,3S,4R,5S)-6-[(3R,4R,5S)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B2955927.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2955928.png)

![1-[3-(4-BROMOBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE](/img/structure/B2955933.png)
![5-[(E)-2-({[1,1'-biphenyl]-2-yl}amino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B2955935.png)

![N-[4-(difluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2955938.png)
